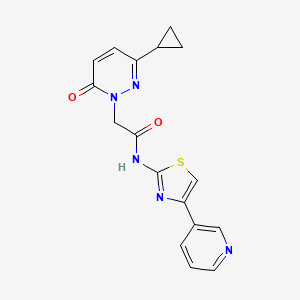
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide is a synthetic compound of significant interest within the fields of chemistry and pharmacology. This compound features a distinctive structure consisting of a pyridazinone ring and a thiazole group, which endow it with diverse and intriguing chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide typically involves multi-step organic reactions. The initial steps often involve the formation of the pyridazinone ring through cyclization reactions. Common reagents used include cyclopropyl ketones and nitriles, which react under acidic or basic conditions. The thiazole group is then introduced through condensation reactions involving thioamides and 3-pyridyl acetaldehydes. The final acetylation step uses acetic anhydride in the presence of a catalyst.
Industrial Production Methods
Industrial-scale production of this compound generally follows the same synthetic routes but on a larger scale. Optimization is focused on enhancing yield and purity while minimizing byproducts. Techniques such as solvent extraction, crystallization, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: : Converts specific functional groups to higher oxidation states.
Reduction: : Reduces the ketone groups to alcohols under appropriate conditions.
Substitution: : Halogenation or alkylation reactions at specific sites on the molecule.
Condensation: : Forms larger, more complex molecules by the reaction of two or more molecules.
Common Reagents and Conditions
Some typical reagents used in these reactions include:
Oxidizing agents: : Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reducing agents: : Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Substituents: : Alkyl halides, Halogen acids
Condensing agents: : Dicyclohexylcarbodiimide (DCC), Thionyl chloride (SOCl₂)
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, this compound is often used as a building block for synthesizing more complex molecules. Its unique structure allows for versatile modification and functionalization.
Biology
Biologically, it can interact with various biomolecules, making it a useful tool in studying cellular pathways and mechanisms.
Medicine
In medicinal research, it shows potential as a lead compound for drug development. Its structure allows for potential binding with target proteins, opening avenues for developing new therapeutics.
Industry
Industrially, 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide is utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets in biological systems. These targets often include enzymes or receptors involved in key cellular processes. The compound can either inhibit or activate these targets, leading to altered cellular pathways and physiological responses. Pathways involved are usually those related to cellular signaling and metabolic processes.
Comparison with Similar Compounds
When compared to similar compounds, 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide stands out due to its unique structure and reactivity. Similar compounds include:
2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide
2-(3-ethyl-6-oxopyridazin-1(6H)-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide
2-(3-phenyl-6-oxopyridazin-1(6H)-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide
Each of these compounds shares the core pyridazinone and thiazole groups but differs in their alkyl or aryl substitutions, leading to variations in their chemical properties and potential applications. This highlights the uniqueness of this compound, especially in terms of its chemical reactivity and potential for pharmaceutical development.
Properties
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2S/c23-15(9-22-16(24)6-5-13(21-22)11-3-4-11)20-17-19-14(10-25-17)12-2-1-7-18-8-12/h1-2,5-8,10-11H,3-4,9H2,(H,19,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPXXTRJXWHKCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC(=O)NC3=NC(=CS3)C4=CN=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














